molecular formula C15H18N2O2 B12067433 1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid

1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12067433
M. Wt: 258.32 g/mol
InChI Key: SMVYNYJFOGWOHD-UHFFFAOYSA-N
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Description

1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an isobutyl group at position 1, a p-tolyl group at position 5, and a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-isobutyl-3,5-dimethylpyrazole with p-tolylhydrazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-cancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Isobutyl-5-phenyl-1H-pyrazole-3-carboxylic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-Isobutyl-5-(p-methoxyphenyl)-1H-pyrazole-3-carboxylic acid: Contains a p-methoxyphenyl group, which may alter its reactivity and biological activity.

Uniqueness

1-Isobutyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological properties. The combination of the isobutyl and p-tolyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

5-(4-methylphenyl)-1-(2-methylpropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C15H18N2O2/c1-10(2)9-17-14(8-13(16-17)15(18)19)12-6-4-11(3)5-7-12/h4-8,10H,9H2,1-3H3,(H,18,19)

InChI Key

SMVYNYJFOGWOHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2CC(C)C)C(=O)O

Origin of Product

United States

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